Cas no 433320-38-8 (1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one)

1-Ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one is a structurally complex quinoline derivative with potential applications in medicinal chemistry and organic synthesis. Its key features include a nitro group at the 3-position and a phenylethylamino substituent at the 4-position, which may confer reactivity for further functionalization or biological activity. The ethyl group at the 1-position enhances lipophilicity, potentially improving membrane permeability in pharmacological contexts. The dihydroquinolin-2-one scaffold is known for its versatility in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. This compound’s distinct substitution pattern makes it a valuable intermediate for the development of novel bioactive molecules or as a reference standard in analytical studies.
1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one structure
433320-38-8 structure
Product Name:1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one
CAS No:433320-38-8
MF:C19H19N3O3
MW:337.372464418411
CID:6250968
PubChem ID:2919056
Update Time:2025-06-13

1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one
    • CHEMBL1403067
    • SR-01000246420-1
    • 1-ethyl-3-nitro-4-[(2-phenylethyl)amino]-1,2-dihydroquinolin-2-one
    • 1-ethyl-3-nitro-4-(2-phenylethylamino)quinolin-2-one
    • MLS000575657
    • 433320-38-8
    • 1-ethyl-3-nitro-4-[(2-phenylethyl)amino]quinolin-2(1H)-one
    • SR-01000246420
    • Cambridge id 6924641
    • AKOS000561731
    • 1-ethyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone
    • SMR000196691
    • 1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one
    • HMS2344N12
    • F1126-0751
    • Oprea1_312857
    • Inchi: 1S/C19H19N3O3/c1-2-21-16-11-7-6-10-15(16)17(18(19(21)23)22(24)25)20-13-12-14-8-4-3-5-9-14/h3-11,20H,2,12-13H2,1H3
    • InChI Key: XLDLYOIHUDRJOB-UHFFFAOYSA-N
    • SMILES: O=C1C(=C(C2C=CC=CC=2N1CC)NCCC1C=CC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 337.14264148g/mol
  • Monoisotopic Mass: 337.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 78.2Ų

1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one Pricemore >>

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Additional information on 1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one

Research Brief on 1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one (CAS: 433320-38-8)

The compound 1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one (CAS: 433320-38-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinolin-2-one scaffold, has demonstrated promising biological activities, particularly in the context of targeted drug discovery and therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential therapeutic uses, making it a compound of high interest for researchers in medicinal chemistry and pharmacology.

Recent investigations into the pharmacological profile of 1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one have revealed its potential as a modulator of key biological pathways. Specifically, studies have highlighted its interaction with enzymes and receptors involved in inflammatory and oncogenic processes. For instance, in vitro assays have shown that this compound exhibits inhibitory activity against certain kinases, suggesting its utility in the development of kinase-targeted therapies. Furthermore, its nitro group has been implicated in redox modulation, which could be leveraged for designing novel therapeutics for oxidative stress-related diseases.

From a synthetic chemistry perspective, the compound's structure offers versatility for further derivatization. Researchers have explored various synthetic routes to optimize the yield and purity of 1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one, with recent advancements focusing on green chemistry approaches to minimize environmental impact. These efforts have not only improved the scalability of its production but have also provided insights into structure-activity relationships (SAR) that are critical for drug development.

In vivo studies have further corroborated the therapeutic potential of this compound. Preclinical models have demonstrated its efficacy in reducing tumor growth and inflammation, with a favorable safety profile observed in initial toxicity assessments. These findings underscore its potential as a lead compound for further development, particularly in oncology and immunology. However, challenges such as bioavailability and metabolic stability remain to be addressed in subsequent research phases.

Looking ahead, the integration of computational modeling and high-throughput screening techniques is expected to accelerate the optimization of 1-ethyl-3-nitro-4-(2-phenylethyl)amino-1,2-dihydroquinolin-2-one. Collaborative efforts between academia and industry will be pivotal in translating these discoveries into clinical applications. As the body of evidence grows, this compound is poised to make a significant impact in the development of next-generation therapeutics, addressing unmet medical needs in diverse disease areas.

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